molecular formula C20H22O3 B13988768 (4'-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester

(4'-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester

Cat. No.: B13988768
M. Wt: 310.4 g/mol
InChI Key: PCJWSYQVFHKDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4’-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester is an organic compound with the molecular formula C₂₀H₂₂O₃ and a molecular weight of 310.392 g/mol . This compound is characterized by the presence of a biphenyl core substituted with a tert-butyl group and an oxoacetic acid ethyl ester moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester typically involves the reaction of 4-tert-butylbiphenyl with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of (4’-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester may involve the use of automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4’-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: (4’-tert-Butylbiphenyl-4-yl)oxoacetic acid.

    Reduction: (4’-tert-Butylbiphenyl-4-yl)ethanol.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

(4’-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4’-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The biphenyl core can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (4’-tert-Butylbiphenyl-4-yl)acetic acid: Lacks the ester group, making it less reactive in certain chemical reactions.

    (4’-tert-Butylbiphenyl-4-yl)methanol: Contains a hydroxyl group instead of an ester, affecting its solubility and reactivity.

    (4’-tert-Butylbiphenyl-4-yl)oxoacetic acid: The acid form of the compound, which has different chemical properties and reactivity.

Uniqueness

(4’-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester is unique due to the presence of both the biphenyl core and the ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

ethyl 2-[4-(4-tert-butylphenyl)phenyl]-2-oxoacetate

InChI

InChI=1S/C20H22O3/c1-5-23-19(22)18(21)16-8-6-14(7-9-16)15-10-12-17(13-11-15)20(2,3)4/h6-13H,5H2,1-4H3

InChI Key

PCJWSYQVFHKDOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.